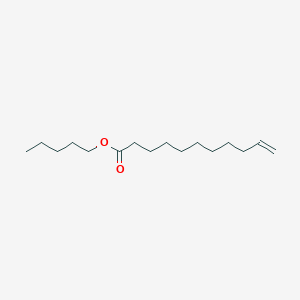
10-Undecenoic acid, pentyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-Undecenoic acid, pentyl ester, also known as methyl 10-undecenoate, is a colorless to pale yellow liquid with a fruity odor. It is commonly used as a flavor and fragrance ingredient in the food and cosmetics industries. However, recent scientific research has shown that this compound has potential applications in various fields, including medicine, agriculture, and environmental science.
Mecanismo De Acción
The mechanism of action of 10-Undecenoic acid, pentyl ester is not fully understood, but it is believed to be related to its ability to disrupt cell membranes. Studies have shown that it can cause membrane depolarization and leakage of intracellular contents, leading to cell death.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 10-Undecenoic acid, pentyl ester can inhibit the growth of various bacteria, fungi, and viruses. It has also been shown to have insecticidal activity against a range of pests, including mosquitoes and cockroaches. In terms of its physiological effects, it has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential use in cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 10-Undecenoic acid, pentyl ester in lab experiments is that it is a naturally occurring compound, which may make it a safer alternative to synthetic chemicals. Additionally, it has been shown to have a broad range of biological activities, which may make it useful for studying various biological processes. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research on 10-Undecenoic acid, pentyl ester. One area of interest is its potential use as a natural preservative in the food industry. Further research is needed to determine its efficacy and safety in this application. Additionally, more studies are needed to fully understand its mechanism of action and potential use in cancer therapy. Finally, its insecticidal properties may make it a useful alternative to synthetic pesticides, and further research is needed to determine its effectiveness in this application.
Métodos De Síntesis
10-Undecenoic acid, pentyl ester can be synthesized through the esterification of 10-undecenoic acid with pentanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions, and the product is purified through distillation or chromatography.
Aplicaciones Científicas De Investigación
10-Undecenoic acid, pentyl ester has been shown to exhibit antimicrobial, anticancer, and insecticidal properties. It has been studied for its potential use as a natural preservative in the food industry, as well as a natural pesticide in agriculture. Additionally, it has been investigated for its potential use in cancer therapy, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
18451-96-2 |
|---|---|
Nombre del producto |
10-Undecenoic acid, pentyl ester |
Fórmula molecular |
C16H30O2 |
Peso molecular |
254.41 g/mol |
Nombre IUPAC |
pentyl undec-10-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-7-8-9-10-11-12-14-16(17)18-15-13-6-4-2/h3H,1,4-15H2,2H3 |
Clave InChI |
UODPTRHAWGAWQL-UHFFFAOYSA-N |
SMILES |
CCCCCOC(=O)CCCCCCCCC=C |
SMILES canónico |
CCCCCOC(=O)CCCCCCCCC=C |
Otros números CAS |
18451-96-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



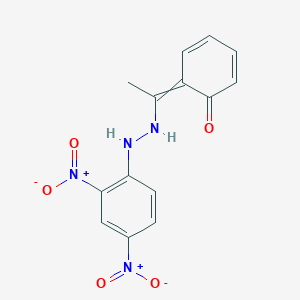
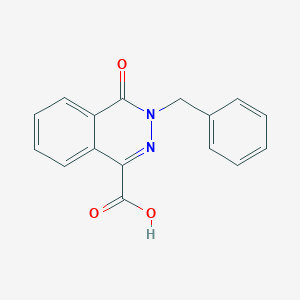
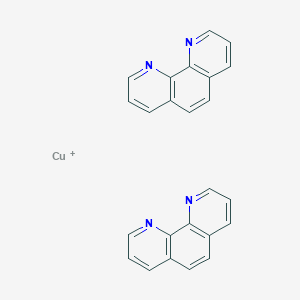
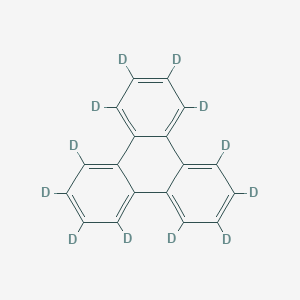
![(E)-4-[Dibromo-[(E)-4-oxopent-2-en-2-yl]oxystannyl]oxypent-3-en-2-one](/img/structure/B100181.png)
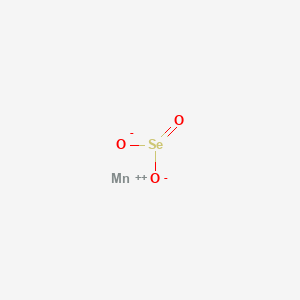
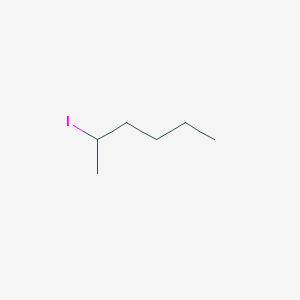
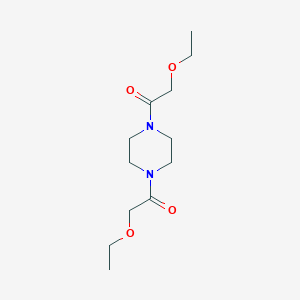
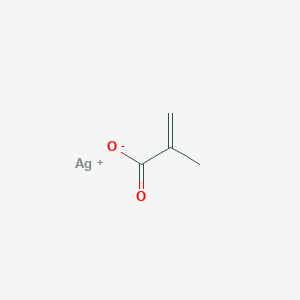
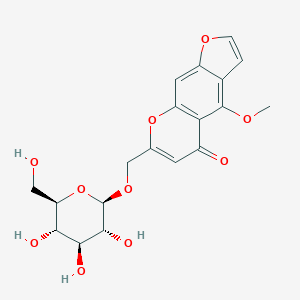
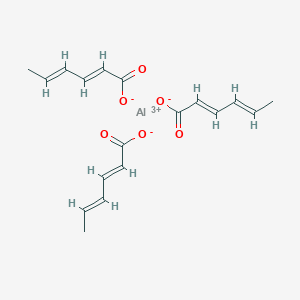
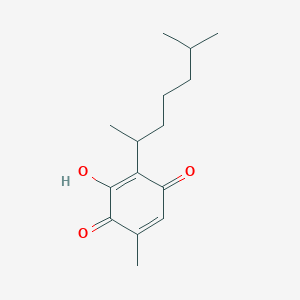
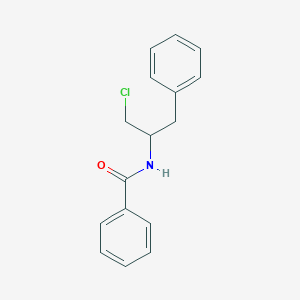
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)